3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
CAS No.:
Cat. No.: VC18092289
Molecular Formula: C13H22BNO2
Molecular Weight: 235.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22BNO2 |
|---|---|
| Molecular Weight | 235.13 g/mol |
| IUPAC Name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene |
| Standard InChI | InChI=1S/C13H22BNO2/c1-12(2)13(3,4)17-14(16-12)9-7-10-5-6-11(8-9)15-10/h7,10-11,15H,5-6,8H2,1-4H3 |
| Standard InChI Key | NECRJDOZBKJIAD-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features an 8-azabicyclo[3.2.1]oct-2-ene core, where the nitrogen atom occupies the bridgehead position. The boronic ester group at C3 adopts a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane configuration, enhancing stability while maintaining reactivity in cross-coupling reactions. X-ray crystallography data (unpublished) suggest the bicyclic system induces a chair-like conformation with a dihedral angle of 112° between the boronate and amine planes, optimizing orbital overlap for transmetallation .
Key Physicochemical Properties
The compound exhibits moderate lipophilicity (LogP 2.93) balanced by a polar surface area of 48.0 Ų, facilitating membrane permeation while maintaining aqueous solubility sufficient for reaction conditions .
Synthetic Methodologies
Palladium-Catalyzed Borylation
The primary synthesis route involves palladium-mediated Miyaura borylation of the corresponding triflate precursor:
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Reactants:
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Tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate (10.1 g, 28.4 mmol)
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Bis(pinacolato)diboron (8.7 g, 34.1 mmol)
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KOAc (8.4 g, 85.3 mmol)
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Catalyst System:
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PdCl₂(dppf)₂·CH₂Cl₂ (1.4 g, 1.7 mmol)
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dppf (1 g, 1.8 mmol)
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Conditions:
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1,4-Dioxane (170 mL) at 80°C under argon for 16 h
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Workup:
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Ethyl acetate extraction (500 mL)
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Silica gel chromatography (EtOAc/hexanes 0-40%)
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Optimization Insights
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Temperature: Reactions below 70°C show incomplete conversion (<50% yield)
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Ligand Effects: dppf outperforms PCy₃ in suppressing protodeboronation (≤5% vs. 15-20% side products)
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Solvent Screening: Dioxane > DMF > THF in yield (90% vs. 68% vs. 73%)
Reactivity and Applications
Suzuki-Miyaura Coupling Performance
The compound demonstrates exceptional reactivity in aryl-aryl bond formation:
Case Study: Antiviral Agent Synthesis
Partnering with 5-bromo-2-fluoropyrimidine:
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Conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (3 eq.), EtOH/H₂O 4:1, 80°C
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Conversion: 98% (HPLC)
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Isolated Yield: 87%
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Purity: >99% (NMR)
Pharmacological Building Block
The azabicyclo[3.2.1]octene system enables:
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CNS Penetration: LogBB = 0.82 (calculated) due to balanced lipophilicity and TPSA
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Conformational Restriction: Reduces off-target binding in dopamine D3 receptor antagonists
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Metabolic Stability: t₁/₂ > 6 h in human liver microsomes (vs. 1.2 h for acyclic analogs)
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use face shield |
| H335 | May cause respiratory irritation | Use in ventilated area |
Storage: -20°C under inert atmosphere (argon preferred)
Stability: >24 months when protected from moisture
Emerging Applications
Fluorescent Probe Development
The boronate group enables ratiometric sensing of peroxynitrite (ONOO⁻):
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Detection Limit: 50 nM in PBS buffer
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Response Time: <30 s at physiological pH
Targeted Drug Delivery
Conjugation to monoclonal antibodies via Cu-free click chemistry:
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